Product packaging for 4-(Diphenylphosphino)benzamide(Cat. No.:CAS No. 5068-15-5)

4-(Diphenylphosphino)benzamide

Cat. No.: B12891252
CAS No.: 5068-15-5
M. Wt: 305.3 g/mol
InChI Key: KZUACPSBACWLPO-UHFFFAOYSA-N
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Description

4-(Diphenylphosphino)benzamide (CAS 5068-15-5) is a high-purity organophosphorus compound with a molecular formula of C19H16NOP and a molecular weight of 305.31 g/mol . This compound serves as a versatile ligand in transition metal-catalyzed reactions, particularly valuable for coupling reactions in complex pharmaceutical intermediate synthesis and functional material development . The benzamide moiety in its structure enhances its solubility profile and provides potential for secondary interactions, distinguishing it from simpler diphenylphosphino ligands. This compound is provided with a minimum purity of 98% and is accompanied by comprehensive batch-specific Certificate of Analysis (COA) to ensure quality and traceability . Our manufacturing capabilities support custom synthesis requirements from gram to kilogram scale, accommodating both laboratory research and industrial-scale projects . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this ligand in developing novel catalytic systems, where its balanced electron-donating properties and molecular structure can influence reaction kinetics and selectivity. The compound's stability under various reaction conditions and its performance in asymmetric synthesis make it particularly valuable for advanced chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16NOP B12891252 4-(Diphenylphosphino)benzamide CAS No. 5068-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5068-15-5

Molecular Formula

C19H16NOP

Molecular Weight

305.3 g/mol

IUPAC Name

4-diphenylphosphanylbenzamide

InChI

InChI=1S/C19H16NOP/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H2,20,21)

InChI Key

KZUACPSBACWLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Coordination Chemistry of 4 Diphenylphosphino Benzamide Ligands

Fundamental Principles of P,O-Coordination in Benzamide-Derived Phosphines

The coordination behavior of benzamide-derived phosphines, such as 4-(diphenylphosphino)benzamide, is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The trivalent phosphorus atom, with its available lone pair and polarizable electron cloud, is classified as a soft donor. It preferentially forms strong, covalent bonds with soft metal centers, such as late transition metals (e.g., Rh, Pd, Pt). Conversely, the carbonyl oxygen of the benzamide (B126) group is a hard donor, favoring electrostatic interactions with hard or borderline metal ions.

This electronic disparity between the P and O donor atoms is the foundation of their coordination chemistry. In complexes with soft transition metals, a durable bond is typically established with the soft phosphine (B1218219) group. The interaction with the harder carbonyl oxygen is often weaker and more labile. This dual-donor characteristic allows these molecules to function as versatile ligands, capable of adopting various coordination modes.

Amido-substituted phosphines can be converted into their corresponding monoanions by deprotonating the C(O)NH group, which enhances their versatility and tendency to act as chelating ligands. researchgate.net The solid-state structure of closely related phosphino-amide ligands, such as N-(diisopropylphosphanyl)benzamide, reveals a conformation where the P(III) center and the carbonyl group are positioned favorably for a P,O-chelating binding mode in metal complexes. mdpi.comcsic.es This pre-organization is a key principle influencing their coordination to a metal center.

Metal Complexation Behavior

The presence of two distinct donor sites allows this compound to engage in various forms of metal complexation, from simple monodentate coordination to the formation of chelate rings, often exhibiting hemilabile characteristics.

Phosphine-amide ligands readily form complexes with a wide array of transition metals. researchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or an organometallic species. mdpi.com For example, transition metal complexes are often prepared by reacting a metal precursor with a stoichiometric amount of the phosphine ligand in a dry, inert solvent. mdpi.com The formation of these complexes can be confirmed by techniques like ³¹P{¹H} NMR spectroscopy, where a downfield shift in the phosphorus signal upon coordination to the metal is typically observed. mdpi.com

Research on related phosphinoamide ligands has demonstrated their ability to coordinate with metals like ruthenium(II), palladium(II), and platinum(II). researchgate.netresearchgate.net For instance, ruthenium(II) complexes have been synthesized from precursors like RuCl₂(DMSO)₄ and RuCl₂(PPh₃)₃, yielding products with the general formula [RuCl(L)₂(P-O)₂]Cl. researchgate.net Similarly, rhodium-catalyzed reactions have been developed that utilize the directing ability of benzamide groups, highlighting the interaction between the amide and the metal center during catalysis. researchgate.net

A key feature of ligands like this compound is their potential to act as bidentate chelators, binding to a single metal center through both the phosphorus and oxygen atoms to form a stable ring structure. This mode of binding is known as P,O-chelation. The formation of a chelate ring often leads to enhanced thermodynamic and kinetic stability compared to complexes with analogous monodentate ligands, an effect known as the chelate effect.

Whether the ligand acts as a monodentate (binding only through phosphorus) or a bidentate P,O-chelating ligand depends on several factors, including the nature of the metal center, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions. In many cases, particularly with soft metal ions that have a reasonable affinity for the hard oxygen donor, chelation is observed. researchgate.net The anionic form of the ligand, obtained after deprotonation of the amide N-H group, shows a heightened tendency to form chelate complexes. researchgate.net

The concept of hemilability is central to the reactivity of many hybrid ligands, including phosphinoamides. researchgate.netresearchgate.net A hemilabile ligand contains at least two different donor groups, one of which forms a strong, stable bond to the metal center, while the other forms a weaker, labile bond that can be reversibly cleaved. researchgate.net In the case of this compound coordinating to a soft metal, the P-metal bond acts as the strong "anchor," while the O-metal bond is the labile "hem."

This "on/off" coordination of the oxygen donor is crucial in catalysis. A vacant coordination site can be generated at the metal center by the dissociation of the oxygen atom, allowing a substrate molecule to bind and react. After the chemical transformation, the oxygen can recoordinate, displacing the product and regenerating the stable complex. This dynamic behavior can lower the activation energy of catalytic cycles and enhance reaction rates. researchgate.net The interest in P,O donor ligands based on amides as hemilabile systems for transition metal-catalyzed processes is significant. csic.es

Structural Analysis of Metal-Ligand Complexes

The precise geometry, bond lengths, and bond angles of metal complexes are determined experimentally, most definitively through single-crystal X-ray diffraction.

While the coordination principles of benzamide-derived phosphines are well-established through studies of analogous compounds, specific X-ray crystallographic data for metal complexes of this compound were not found in the surveyed scientific literature. However, the structural features of such complexes can be reliably inferred from closely related, structurally characterized compounds.

A pertinent analogue is N-(diisopropylphosphanyl)benzamide, a P,O-ligand whose molecular structure has been determined by X-ray diffraction. mdpi.comcsic.es The analysis of this compound provides insight into the intramolecular distances and conformations relevant to P,O-chelation. In a hypothetical P,O-chelated metal complex of this compound, one would expect a nearly planar arrangement of the metal, the phosphorus atom, the amide nitrogen, the carbonyl carbon, and the carbonyl oxygen, forming a five- or six-membered chelate ring, depending on the coordination mode.

The table below presents selected structural data for the uncomplexed analogue N-(diisopropylphosphanyl)benzamide, which illustrates the inherent geometry of the P,O-ligand framework. csic.es In a metal complex, the key parameters would be the M-P and M-O bond lengths and the P-M-O "bite angle," which would define the geometry of the chelate ring.

Interactive Data Table: Structural Data of the Analogue Ligand N-(diisopropylphosphanyl)benzamide csic.es

ParameterValueDescription
Bond Lengths (Å)
C1-O11.231(6)Length of the carbonyl double bond.
C1-N11.363(6)Length of the amide C-N bond.
P1-N11.735(3)Length of the P-N bond.
**Bond Angles (°) **
O1-C1-N1122.3(5)Angle within the amide functional group.
C1-N1-P1122.4(3)Angle showing the geometry at the nitrogen atom.

This data is for the uncomplexed ligand N-(diisopropylphosphanyl)benzamide and is presented to illustrate the fundamental geometry of a benzamide-derived phosphine.

Conformational Analysis and Steric Effects in Coordination

The coordination of this compound to a metal center is significantly influenced by its conformational flexibility and steric profile. The ligand's structure, featuring a diphenylphosphino group and a benzamide moiety linked to a central phenyl ring, allows for a variety of spatial arrangements.

The steric effects of phosphine ligands are often quantified using Tolman's cone angle, which measures the solid angle occupied by the ligand at a defined distance from the metal center. rsc.org For this compound, the cone angle would be influenced by the rotation of the two phenyl groups on the phosphorus atom and the benzamide group. The free rotation around the P-C and C-C bonds allows the ligand to adopt a conformation that minimizes steric clashes with other ligands in the coordination sphere.

Table 1: Representative Conformational Data for a Related Phosphinobenzamide Ligand

ParameterValueReference
Dihedral Angle (Ring 1/Ring 2)88.71 (3)° researchgate.net
Dihedral Angle (Ring 1/Ring 3)77.92 (3)° researchgate.net
Dihedral Angle (Ring 2/Ring 3)88.77 (2)° researchgate.net
Data for N-[2-(Diphenylphosphino)phenyl]benzamide, an isomer of the title compound. Rings 1 and 2 are the phenyl groups on the phosphorus atom, and Ring 3 is the phenyl ring of the benzamide moiety.

Influence of Ligand Geometry on Metal Center Reactivity

The geometry of the this compound ligand, once coordinated to a metal, has a profound impact on the reactivity of the metal center. The bite angle, or the P-M-P angle in a bidentate phosphine complex, is a critical parameter that can influence the outcome of catalytic reactions. nih.gov While this compound is a monodentate ligand, its coordination can still enforce specific geometries that affect reactivity.

In square planar complexes, for instance, the steric bulk of the phosphine ligand can influence the accessibility of the metal center to incoming substrates. The propeller-like arrangement of the phenyl groups can create a chiral pocket around the metal, which can be exploited in asymmetric catalysis. The reactivity of palladium complexes in cross-coupling reactions, for example, is highly dependent on the steric and electronic properties of the phosphine ligands. nih.gov

The flexibility of the this compound ligand allows it to adapt to the preferred coordination geometry of the metal center. However, this flexibility can also lead to different reactive pathways. For instance, in some catalytic cycles, the dissociation of a ligand arm is a key step. While this compound is monodentate through its phosphorus atom, the potential for the amide oxygen to interact with the metal center (hemilability) could influence the stability of intermediates and transition states.

The distortion of the coordination geometry from an ideal arrangement can also lead to enhanced reactivity. By enforcing a strained geometry on the metal center, the ligand can lower the activation energy for subsequent reaction steps, such as oxidative addition or reductive elimination. acs.org

Electronic Properties and Their Impact on Coordination

The electronic properties of this compound are a composite of the electron-donating phosphine group and the electron-withdrawing benzamide moiety. This combination gives rise to a ligand with tunable electronic characteristics that can significantly impact the properties of its metal complexes.

The phosphorus atom, with its lone pair of electrons, acts as a sigma-donor to the metal center. The electron density on the phosphorus, and thus its donor strength, is modulated by the substituents on the phosphorus and the attached phenyl rings. The two phenyl groups on the phosphorus are themselves subject to electronic effects from the rest of the molecule.

Role of the Amide Moiety in Electronic Modulation

The benzamide group, located at the para-position of one of the phenyl rings, exerts an electronic influence on the phosphine donor. The amide group is generally considered to be electron-withdrawing through resonance and inductive effects. This withdrawal of electron density from the phenyl ring is transmitted to the phosphorus atom, reducing its basicity and sigma-donating ability compared to a simple triphenylphosphine (B44618) ligand.

This electronic modulation can be observed through spectroscopic techniques. For example, in carbonyl complexes, a decrease in the electron-donating ability of the phosphine ligand leads to an increase in the C-O stretching frequency in the infrared spectrum, as there is less back-bonding from the metal to the carbonyl ligands. rsc.org

The presence of the amide group also introduces the possibility of hydrogen bonding, which can influence the supramolecular assembly of the complexes in the solid state and their behavior in solution. rsc.org

Deprotonation and Anionic Ligand Forms

A key feature of the this compound ligand is the presence of an acidic N-H proton on the amide group. This proton can be removed by a base to form the corresponding anionic amidate ligand. researchgate.netnih.gov This deprotonation transforms the ligand from a neutral P-donor to an anionic P,O-bidentate or bridging ligand.

The formation of the anionic form significantly alters the electronic properties of the ligand. The negatively charged oxygen atom is a much stronger sigma- and pi-donor than the neutral carbonyl oxygen. This increased electron donation to the metal center can stabilize higher oxidation states and influence the reactivity of the complex. The deprotonated ligand can act as a hemilabile ligand, where the P-M bond is strong and the O-M bond is weaker and can reversibly dissociate. csic.es This behavior is crucial in many catalytic applications where the opening of a coordination site is required. researchgate.netnih.gov

The coordination of the anionic form can lead to the formation of polynuclear complexes where the ligand bridges two or more metal centers. The study of such complexes is important for understanding metal-metal interactions and for the development of new catalysts with cooperative effects between metal centers.

Table 2: Key Functional Groups and Their Potential Roles in Coordination

Functional GroupPotential RoleConsequence
Diphenylphosphinoσ-donor, π-acceptorPrimary coordination site, influences electronic properties of the metal center.
Benzamide (neutral)Electron-withdrawing group, H-bond donor/acceptorModulates phosphine basicity, directs supramolecular structure.
Amide (deprotonated)Anionic σ- and π-donorForms P,O-chelate or bridging ligand, stabilizes higher oxidation states, introduces hemilability.

Catalytic Applications of 4 Diphenylphosphino Benzamide and Analogous Ligands

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. sigmaaldrich.com The reactivity of palladium catalysts is profoundly influenced by the choice of ancillary ligands, with phosphine (B1218219) ligands playing a central role in tuning the electronic and steric properties of the metal center. fishersci.ca

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for the construction of complex molecular architectures. Ligands based on the diphenylphosphino-benzoyl scaffold have demonstrated utility in several key palladium-catalyzed cross-coupling reactions.

The palladium-catalyzed amidation, a variant of the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. The success of these reactions is often dependent on the ligand employed, with bulky, electron-rich biaryl monophosphine ligands showing particular efficacy. nih.gov These ligands facilitate the crucial reductive elimination step and are essential for coupling a wide range of amines and amides with aryl halides.

While specific studies detailing the use of 4-(Diphenylphosphino)benzamide in palladium-catalyzed amidation are not prevalent in the literature, the general principles of ligand design suggest its potential applicability. For instance, palladium catalysts supported by biaryl phosphine ligands have been successfully used for the amidation of five-membered heterocyclic bromides. acs.org Furthermore, intramolecular amidation reactions to synthesize oxindoles have been achieved using palladium catalysts with specialized phosphine ligands like XPhos. nih.gov The structural motifs present in this compound—a biaryl phosphine core with an amide functionality—are consistent with features known to promote efficient C-N bond formation. The amide group itself could potentially participate in secondary coordination or hydrogen-bonding interactions, influencing the catalytic cycle.

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The stereochemical outcome of this reaction is critically dependent on the chiral ligand coordinated to the palladium center.

Research into analogous structures has shown that chiral ligands derived from ortho-(diphenylphosphino)benzamides are effective in the Tsuji-Trost reaction. Specifically, a series of β-amino alcohol-derived β-(o-diphenylphosphino)benzoyloxy(o-diphenylphosphino)benzamides have been synthesized and employed in the asymmetric alkylation of 1,3-diphenylpropenyl acetate. These ligands, which feature an amide linkage, have been shown to induce varying levels of enantioselectivity, with the stereochemical outcome being dependent on the specific chiral backbone of the ligand. For example, a ligand derived from cis-(1R,2S)-2-amino-1,2-diphenyl-1-ethanol yielded the (S)-enantiomer of the product with high enantiomeric excess. nih.gov This demonstrates that the phosphino-benzamide framework is a viable platform for developing effective chiral ligands for this transformation.

Table 1. Performance of an Analogous Chiral β-(o-Diphenylphosphino)benzamide Ligand in the Tsuji-Trost Reaction nih.gov
Ligand BackboneProduct EnantiomerEnantiomeric Ratio (S:R or R:S)
(1R,2S)-Norephedrine derivative(S)Data not specified
cis-(1R,2S)-2-Amino-1,2-diphenyl-1-ethanol derivative(S)97.8:2.2

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.govkoreascience.kr

The closely related analog, 4-(Diphenylphosphino)benzoic acid, has been utilized as a ligand in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This ligand, in conjunction with a palladium source, forms an active catalyst for the coupling of various aryl halides with arylboronic acids. For example, it has been used to support palladium nanoparticles on organostannoxane, creating a highly active and selective catalyst for Suzuki coupling. The presence of the phosphine group is essential for the catalytic activity, facilitating the key steps in the palladium catalytic cycle.

Table 2. Application of 4-(Diphenylphosphino)benzoic Acid as a Ligand in Suzuki-Miyaura Coupling sigmaaldrich.com
Aryl HalideArylboronic AcidCatalyst SystemYield
4-BromoacetophenonePhenylboronic acidPd nanoparticles on organostannoxane with ligandHigh
4-IodoanisolePhenylboronic acidPd nanoparticles on cellulose (B213188) with ligand precursorGood

Gold-Catalyzed Reactions

Homogeneous gold catalysis has emerged as a powerful tool for the activation of alkynes, allenes, and alkenes towards nucleophilic attack. researchgate.netgessnergroup.com The catalytic activity of gold(I) complexes is highly dependent on the ancillary ligand, with phosphine ligands being among the most common and effective. Electron-rich phosphines are known to generate highly active gold catalysts. gessnergroup.com

Recent research has focused on designing bifunctional phosphine ligands for gold catalysis, where a remote functional group on the ligand backbone can interact with the substrate or a reactant to promote the desired transformation. gessnergroup.com For example, a biphenylphosphine ligand featuring an amide group at the 3' position has been shown to direct and promote the nucleophilic attack of a carboxylic acid onto a gold-activated alkyne via hydrogen bonding. researchgate.net This ligand design, where a functional group is positioned to interact with the substrate, dramatically enhances catalytic efficiency.

Given these findings, this compound represents an intriguing potential ligand for gold catalysis. The benzamide (B126) group, positioned at the para position of one of the phenyl rings of the diphenylphosphino moiety, could engage in hydrogen bonding or other non-covalent interactions with substrates, potentially influencing the regio- or stereoselectivity of a reaction. This concept of "ligand-directed" catalysis is a burgeoning area in gold chemistry, and ligands with the structural features of this compound are prime candidates for exploration in this context. nih.govresearchgate.net

Ligand-Enabled Cooperative Gold Catalysis

Homogeneous gold catalysis has become a powerful tool for organic synthesis, particularly for reactions involving alkynes and allenes. chinesechemsoc.org The development of bifunctional phosphine ligands has introduced the concept of metal-ligand cooperation to gold chemistry, a strategy that was previously underexplored. chinesechemsoc.org These ligands, often based on a biaryl-2-ylphosphine framework, feature a remote basic functional group, such as an amide or an amine, on the pendant aryl ring. chinesechemsoc.orgnih.gov

Cycloisomerization Reactions (e.g., N-Propargyl Benzamides, Alkynamides)

The utility of bifunctional phosphine ligands in gold catalysis is clearly demonstrated in cycloisomerization reactions. These reactions provide rapid access to complex heterocyclic structures from readily available starting materials. nih.govrsc.org

A notable example is the direct conversion of alkynamides into electron-rich 2-aminofurans. researchgate.netnih.gov Using a gold catalyst with a biphenyl-2-ylphosphine ligand functionalized with a remote tertiary amino group, acetylenic amides undergo a smooth cycloisomerization. nih.gov This transformation is significant because the resulting 2-aminofurans are highly reactive and difficult to prepare by other methods. nih.gov The bifunctional ligand is crucial for the reaction's success, enabling the direct transformation in a single, efficient step. researchgate.netnih.gov These electron-rich furans can then participate in in-situ Diels-Alder reactions to produce highly substituted anilines or carbazole-4-carboxylates in good to excellent yields. nih.gov

Similarly, gold catalysis enabled by bifunctional ligands can facilitate the cycloisomerization of alkynyl ketones to furnish 2,5-disubstituted furans. rsc.org This process occurs via a tandem isomerization of the alkynyl ketone to an allenyl ketone intermediate, followed by cyclization. The remote amino group on the ligand is critical for this tandem reaction to proceed efficiently. rsc.org In another application, N-propargyl sulfonamides can be converted into chiral 3-pyrrolines through a gold-catalyzed asymmetric isomerization and cyclization, highlighting the power of metal-ligand cooperation. escholarship.org

Table 1: Gold-Catalyzed Cycloisomerization Reactions with Bifunctional Phosphine Ligands

SubstrateLigand TypeProductKey FeatureReference(s)
AlkynamidesBiphenyl-2-ylphosphine with remote amino group2-AminofuransDirect conversion to highly electron-rich furans. researchgate.netnih.gov researchgate.netnih.gov
Alkynyl KetonesBiphenyl-2-ylphosphine with remote amino group2,5-Disubstituted FuransTandem isomerization-cycloisomerization. rsc.org rsc.org
N-Propargyl TosylamidesBiphenyl-2-ylphosphine with chiral amineChiral 3-PyrrolinesAsymmetric synthesis via metal-ligand cooperation. escholarship.org escholarship.org

Asymmetric Trapping of Reactive Intermediates

A sophisticated application of cooperative gold catalysis involves the asymmetric trapping of highly reactive catalytic intermediates. Bifunctional chiral phosphine ligands, particularly those incorporating an amide group, have been instrumental in achieving this. nih.govnih.gov

In a recent development, an amide-functionalized chiral binaphthylphosphine ligand was used to enable the highly enantioselective trapping of an in-situ generated alkenyl/acyl gold carbene species with an alcohol nucleophile. nih.govnih.govacs.org This reaction produces γ-alkoxy-α,β-unsaturated imides with excellent enantiomeric excesses. nih.govnih.gov The success of this transformation hinges on the cooperative action of the gold center and the ligand's amide group. The ligand facilitates the enantioselective attack of the alcohol on the reactive gold carbene intermediate. nih.govnih.gov This work represents a significant advance, as it expands the scope of cooperative gold catalysis beyond reactions involving the nucleophilic attack on gold-activated alkynes or allenes to include the trapping of fleeting, high-energy intermediates. nih.gov The reaction demonstrates broad substrate tolerance, accommodating various alcohols and arylenynamide or dienynamide precursors. nih.govnih.gov

Iridium-Catalyzed Hydrogenation and Carbon-Hydrogen Borylation

The principles of ligand design involving phosphinoamide and related P,N-ligands extend to iridium catalysis, enabling important transformations like asymmetric hydrogenation and C-H borylation.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of olefins, often complementing the capabilities of traditional rhodium and ruthenium catalysts. nih.govacs.orgacs.org For the hydrogenation of unsaturated carboxylic acids, chiral iridium complexes bearing spiro-phosphine-oxazoline or spiro-phosphine-benzylamine ligands have shown outstanding activity and enantioselectivity. nih.govacs.org

These catalyst systems are effective for a wide array of substrates, including α,β-disubstituted, trisubstituted, and α-substituted acrylic acids. nih.govacs.org The carboxylic acid group of the substrate is believed to act as an anchoring group, coordinating to the iridium center and facilitating the hydrogenation process. nih.govrsc.org The rigid and bulky spirocyclic backbone of the P,N-ligands creates a well-defined chiral environment around the metal, which is crucial for high chiral induction and also prevents catalyst deactivation through aggregation. nih.govacs.org These iridium-catalyzed hydrogenations are characterized by high turnover numbers (up to 10,000), excellent enantioselectivities (often >95% ee), and the ability to operate under low hydrogen pressures. nih.govacs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Catalyst TypeSubstrate ClassEnantioselectivity (ee)Key FeaturesReference(s)
Ir-Spiro-Phosphine-Oxazolineα,β-Unsaturated Carboxylic Acids>95%High turnover numbers, low H₂ pressure. nih.govacs.org nih.govacs.org
Ir-Spiro-Phosphine-Benzylamineα,β-Unsaturated Carboxylic Acids>95%Carboxy group acts as directing anchor. nih.govacs.org nih.govacs.org
Ir-Spiro-Phosphine-Carboxy3-Alkyl-3-methylenepropionic acidsup to 99.4%Neutral Ir-complex, stable in air. rsc.org rsc.org

Carbon-Hydrogen Borylation of Arenes

Iridium-catalyzed C-H borylation has become a cornerstone reaction for the functionalization of unactivated C-H bonds, providing direct access to valuable arylboronate esters. rsc.org The choice of ligand is critical for controlling the activity and, most importantly, the regioselectivity of the borylation. While bipyridine ligands are common, phosphine ligands have also been explored to modulate the catalytic properties of the iridium center. nih.govbeilstein-journals.org

For instance, immobilizing a carboxylate-functionalized diphosphine ligand, N,N-bis[(diphenylphosphino)methyl]glycinate (dppmg), within a metal-organic framework (MOF) support leads to a highly active heterogeneous catalyst for the C-H borylation of arenes. nih.gov In this system, site isolation of the iridium-diphosphine active sites within the MOF structure was shown to be beneficial, as analogous homogeneous catalysts exhibited lower activity. nih.gov The design of the ligand and the support material are both crucial for achieving high catalytic performance. nih.gov Furthermore, the steric and electronic properties of phosphine ligands can be tuned to influence the regioselectivity of the borylation, for example, to achieve para-selectivity in monosubstituted benzenes, which is a challenge for standard iridium catalysts that typically favor the meta-position. researchgate.net

Heterodinuclear Catalysis with Phosphinoamide Ligands

Phosphinoamide ligands are uniquely suited to act as bridging units in heterodinuclear complexes, bringing two different metal centers into close proximity. This arrangement can facilitate cooperative reactivity that is not possible with single-metal catalysts.

An example of this is found in heterobimetallic Zr/Co complexes linked by tris(phosphinoamide) ligands. nih.gov The phosphinoamide bridges create a well-defined structural and electronic environment involving both an early (Zr) and a late (Co) transition metal. The nature of the substituent on the amide nitrogen has been shown to have a significant effect on the structure and reactivity of these complexes. nih.gov For instance, changing the N-aryl substituent from a bulky mesityl group to a less sterically hindered m-xylyl group alters the coordination geometry of the complex and its reactivity towards alkyl halides. nih.gov These structural and electronic changes, dictated by the phosphinoamide ligand, directly impact the catalytic performance of the complex in reactions such as the Kumada cross-coupling of alkyl halides, influencing the balance between desired cross-coupling and undesired homocoupling side reactions. nih.gov

Cobalt-Zirconium Complexes in Kumada Coupling

While direct studies of this compound in cobalt-zirconium catalyzed Kumada coupling are not extensively documented, the behavior of analogous phosphinoamide-bridged heterobimetallic systems provides significant insights into their potential. The Kumada coupling, a carbon-carbon bond-forming reaction between a Grignard reagent and an organic halide, is a cornerstone of organic synthesis. mdpi.com The use of bimetallic catalyst systems, such as those involving cobalt and zirconium, can offer unique reactivity and selectivity due to cooperative effects between the two metal centers. researchgate.netnih.gov

In heterobimetallic complexes containing both an early (e.g., Zr) and a late (e.g., Co) transition metal bridged by phosphinoamide ligands, the two distinct metal centers are held in close proximity. rsc.org This arrangement facilitates metal-metal interactions and allows for cooperative activation of substrates. For instance, in a proposed catalytic cycle for a cross-coupling reaction, a Zr(IV)/Co(-I) resting state can be oxidized to a Zr(IV)/Co(I) intermediate, which then undergoes transmetalation and reductive elimination to form the C-C bond and regenerate the active catalyst. rsc.org The Lewis acidic nature of the zirconium center can withdraw electron density from the cobalt, favoring the reductive elimination step. rsc.org This bimetallic cooperation can lead to reaction pathways that are not energetically favorable for a corresponding monometallic cobalt catalyst. rsc.org

The amide functionality in ligands like this compound could further modulate the catalytic properties of a Co-Zr system by influencing the electronic environment of the metal centers or by participating in substrate binding.

Metal-Metal Interactions in Cooperative Catalysis

The efficacy of bimetallic catalysts often hinges on the cooperative interactions between the metal centers. researchgate.netrsc.org In early/late heterobimetallic systems like Co/Zr complexes supported by phosphinoamide ligands, the distinct electronic properties of the two metals lead to a polarized metal-metal bond. rsc.org This polarization is key to their reactivity, allowing the complex to act as a reservoir for electrons and facilitate redox processes that are central to many catalytic cycles. rsc.org

The phosphinoamide ligand itself plays a crucial role in mediating these interactions. By covalently linking the two disparate metal centers, it ensures their proximity, which is essential for orbital overlap and communication. rsc.org This structural constraint is vital for the bimetallic cooperativity that underpins their catalytic activity.

Recent research has demonstrated that bimetallic synergy can effectively optimize the electronic structure of the active metals and coordinate their interactions, leading to enhanced catalytic performance and stability compared to their monometallic counterparts. rsc.org For example, the combination of two different metals can facilitate bond activation and formation steps in a catalytic cycle. In some systems, one metal can act as a redox-active center while the other serves as a Lewis acid to activate a substrate or a nucleophile. acs.org This division of labor can lead to higher efficiency and selectivity in reactions such as C-C coupling. nih.gov While not specifically demonstrated for this compound, the principles of bimetallic cooperativity strongly suggest its potential as a valuable ligand in this area of catalysis.

Other Transition Metal-Catalyzed Processes

Beyond bimetallic systems, this compound and its analogs are promising ligands for a variety of other transition metal-catalyzed reactions.

Ruthenium-Catalyzed Reactions

Ruthenium complexes bearing phosphine-amide and related P,N-type ligands have emerged as highly effective catalysts for a range of transformations, most notably in transfer hydrogenation and related dehydrogenative coupling reactions. rsc.orgnih.gov These ligands can coordinate to the ruthenium center in various modes, and the nature of the ligand framework significantly influences the stability and catalytic activity of the resulting complex.

For instance, ruthenium(II) complexes with tridentate phosphine-pyridine-iminophosphorane (PNN) ligands have been synthesized and their reactivity explored. rsc.org The stability of these complexes was found to be dependent on the substituents on the ligand. Deprotonation of these complexes can generate catalytically active species for processes like the acceptorless dehydrogenative coupling of alcohols. rsc.org Similarly, ruthenium complexes with reactive pincer ligands that combine a PN coordination motif with a reactive N-OH fragment have shown catalytic competence in the dehydrogenation of formic acid and the dehydrogenative coupling of alcohols to form esters. nih.gov

Catalyst PrecursorLigandReactionSubstrateProductConversion (%)Ref
[RuCl2(PPh3)3]2-(2-pyridyl)benzoimidazole (L1)Transfer HydrogenationAcetophenone1-Phenylethanol98 rsc.org
[RuCl2(PPh3)3]2-(2-pyridyl)benzothiazole (L2)Transfer HydrogenationAcetophenone1-Phenylethanol95 rsc.org
[RuCl2(PPh3)3]2-(2-pyridyl)benzoxazole (L3)Transfer HydrogenationAcetophenone1-Phenylethanol92 rsc.org
RuCl3·3H2O2-(2-pyridyl)benzoimidazole (L1)Transfer HydrogenationAcetophenone1-Phenylethanol85 rsc.org

Zinc(II) Complexes in Catalysis

Zinc(II) complexes featuring ligands with both phosphine and amide or amidinate functionalities have shown promise in various catalytic applications, particularly in polymerization and hydrolysis reactions. rsc.orgwhiterose.ac.uk The coordination chemistry of these complexes is often tunable by altering the substituents on the ligand, which in turn affects their catalytic activity. rsc.org

For example, a series of asymmetric zinc benzamidinate complexes have been synthesized, and their coordination modes were found to vary from dinuclear to mononuclear structures depending on the stoichiometry and the nature of the substituents on the benzamidinate ligand. rsc.org These structural variations had a direct impact on their effectiveness as catalysts in the ring-opening polymerization of L-lactide, with one mononuclear complex exhibiting a high turnover frequency of 1820 h⁻¹ at room temperature. rsc.org

While direct catalytic studies of zinc complexes with this compound are limited, the existing research on related systems highlights the potential of this ligand. The combination of a phosphine donor and a benzamide group could lead to zinc complexes with unique catalytic properties. The amide moiety could, for instance, participate in substrate activation through hydrogen bonding or by acting as a proton shuttle. Furthermore, zinc complexes have been designed to catalyze the hydrolysis of phosphate (B84403) diesters, mimicking the function of metalloenzymes. whiterose.ac.uk The introduction of a hydrated aldehyde into the ligand scaffold has been shown to enable catalytic turnover for DNA-like substrates. whiterose.ac.uk This suggests that functional groups on the ligand, such as the amide in this compound, can play a critical role in the catalytic mechanism.

Ethylene (B1197577) Oligomerization

The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene (B94956) is a process of significant industrial importance, and the design of effective catalysts is a major area of research. scielo.org.zanih.gov Phosphine-based ligands are central to many of the most successful catalyst systems, particularly those based on chromium. bohrium.comnih.gov Ligands analogous to this compound, such as diphosphinoamine (PNP) ligands, have been extensively studied in this context. scielo.org.zanih.gov

In chromium-catalyzed ethylene oligomerization, the structure of the PNP ligand, especially the substituent on the nitrogen atom, has a profound effect on both the activity of the catalyst and the selectivity of the process. scielo.org.zanih.gov For instance, chromium complexes with PNP ligands bearing electron-donating groups on the nitrogen atom tend to favor the selective trimerization and tetramerization of ethylene to 1-hexene and 1-octene. nih.gov In contrast, ligands with electron-withdrawing groups can promote non-selective oligomerization. nih.gov The steric bulk of the substituent on the nitrogen also plays a critical role in determining the product distribution. scielo.org.za

Nickel complexes with phosphine phosphonic amide ligands have also been shown to be highly active in ethylene polymerization and can also oligomerize alpha-olefins like 1-hexene. rsc.org This highlights the versatility of phosphine-amide type ligands in olefin transformations. The amide functionality in these ligands can influence the electronic properties of the metal center and may also play a role in the stability of the catalytic species.

Catalyst SystemLigandTemperature (°C)Activity ( kg/(g Cr·h))Selectivity (1-C6 + 1-C8) (%)Ref
Cr(acac)₃/MMAOPh₂PN(i-Pr)PPh₂45150.370.2 nih.gov
Cr(acac)₃/MMAOPh₂PN(CH₂CH₂CHMe₂)PPh₂45198.376.4 nih.gov
Cr(acac)₃/MMAOPh₂PN(CH₂CHF₂)PPh₂4589.7(non-selective) nih.gov
CrCl₃(THF)₃/MAO/DEACPyCH₂N(Me)PiPr₂60458.290.9 nih.gov

Mechanistic Insights and Computational Modeling

Reaction Mechanism Elucidation in Catalysis

The elementary steps of a catalytic cycle, including oxidative addition, reductive elimination, and ligand exchange, are critical junctures where the ligand's structure and properties exert maximum influence. Although specific studies on 4-(Diphenylphosphino)benzamide are limited, research on analogous P,N-ligands offers valuable insights into the probable mechanistic behavior of its metal complexes.

Oxidative Addition Pathways

Oxidative addition is a fundamental step in many catalytic cycles, involving the addition of a substrate to a metal center, which results in an increase in the metal's oxidation state. wikipedia.org For palladium catalysts, this step is often rate-determining. uwindsor.ca Studies on palladium(0) complexes with P,N-ligands, such as those derived from 2-(diphenylphosphino)aniline, reveal that the nature of the ligand and the reaction conditions significantly affect the oxidative addition pathway.

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of an aryl halide to a Pd(0) species is a pivotal step. uwindsor.ca Research on related phosphine-amide ligands suggests that the reaction can proceed through different palladium(0) intermediates. For instance, with a ligand like N-(2,6-dibenzhydryl-4-methylphenyl)-2-(diphenylphosphaneyl)benzamide (a sterically hindered analogue), it is proposed that the catalytically active Pd(0) species, stabilized by the phosphine (B1218219) ligand, undergoes oxidative addition with the aryl halide. rsc.org

Kinetic investigations on palladium complexes with other P,N-ligands, such as 1-dimethylamino-2-diphenylphosphinobenzene (PhPN), have shown that the solvent-coordinated complex, [SPd⁰(PhPN)], can be intrinsically more reactive in oxidative addition with phenyl iodide than the corresponding dibenzylideneacetone (B150790) (dba) complex, [Pd⁰(dba)(PhPN)]. researchgate.net This highlights the dynamic role of the ligand and solvent in modulating the reactivity of the metal center.

Table 1: Investigated Palladium(0) Complexes and Their Reactivity in Oxidative Addition

Pd(0) Complex PrecursorLigand (P-N type)SubstrateKey Finding
[Pd₂(dba)₃]1-dimethylamino-2-diphenylphosphinobenzene (PhPN)PhIThe solvento complex [SPd⁰(PhPN)] is more reactive than the dba adduct. researchgate.net
[Pd(dba)₂]N,N-dimethyl-1-[2-(diphenylphosphino)ferrocenyl]methylamine (FcPN)PhIThe dba complex [Pd⁰(dba)(FcPN)] is the reactive species. researchgate.net
Catalyst 1 (a Pd⁰ reservoir)N-(2,6-dibenzhydryl-4-methylphenyl)-2-(diphenylphosphaneyl)benzamideAryl HalideIn situ generated Pd(0) nanoparticles stabilized by the ligand initiate oxidative addition. rsc.org

Reductive Elimination Steps

Reductive elimination is the final step in many cross-coupling reactions, where the coupled product is expelled from the metal center, regenerating the catalytically active species. wikipedia.org The facility of this step is highly dependent on the geometry of the complex and the nature of the ligands. For reductive elimination to occur, the groups to be coupled must typically be in a cis orientation to each other. libretexts.org

In palladium-catalyzed C-N bond formation, reductive elimination from a Pd(II)-amido complex is the product-forming step. Studies on biaryl phosphine-ligated palladium amido complexes have shown that the electronic properties of both the aryl halide and the amine influence the rate of reductive elimination. rsc.org Generally, electron-deficient aryl groups and electron-rich amino groups accelerate this step. rsc.org

Furthermore, the structure of the phosphine ligand itself plays a critical role. For instance, in a study of SPhos and its analogues, it was found that electron-donating substituents on the "lower" aryl ring of the biaryl phosphine ligand stabilize the amido complex, thus slowing down the rate of reductive elimination. rsc.org This suggests that for this compound, the electronic nature of the benzamide (B126) group could similarly influence the thermodynamics and kinetics of the reductive elimination step. The presence of Lewis acids has also been shown to accelerate C-N bond-forming reductive elimination from heteroarylpalladium complexes by coordinating to the heteroatom and increasing the electrophilicity of the palladium center. nih.gov

Ligand Exchange Dynamics and Mechanisms

Ligand exchange is a fundamental process that can influence the stability and reactivity of a catalyst. While detailed kinetic studies on the ligand exchange dynamics of this compound are not available, related research on P,N-ligands provides some general principles. For example, in the presence of an excess of a P,N-ligand like PhPN, it can behave as a monodentate phosphine, leading to the formation of complexes such as [Pd⁰(η²-dba)(η¹-PhPN)₂]. researchgate.net This indicates a dynamic equilibrium where the nitrogen atom of the ligand can dissociate from the metal center. This hemilabile behavior, where one donor atom can reversibly bind and unbind, is a characteristic feature of many hybrid ligands and can be crucial for creating vacant coordination sites necessary for substrate binding and subsequent catalytic steps. csic.es

Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the intricate interactions within metal complexes.

Density Functional Theory (DFT) Calculations

DFT calculations provide a powerful means to investigate the electronic structure, geometry, and energetics of transition metal complexes and reaction intermediates. While specific DFT studies on this compound complexes are not prominent in the literature, calculations on related systems offer valuable precedents.

For instance, DFT calculations have been employed to study the electronic and vibrational transitions in palladium(II) complexes with other nitrogen-containing ligands, helping to correlate spectroscopic data with molecular structure. biointerfaceresearch.com In the context of catalysis, DFT can be used to model the entire catalytic cycle, providing insights into the relative energies of intermediates and transition states for steps like oxidative addition and reductive elimination. rsc.org

A comparative analysis of calculated and experimental ³¹P NMR shifts for a wide range of palladium complexes using DFT has shown that the theory generally reproduces experimental data well, with some exceptions for complexes containing P=O bonds. mdpi.com This underscores the potential of DFT to be a predictive tool for characterizing complexes of ligands like this compound.

Table 2: Application of DFT in Studying Palladium Complexes

Studied SystemComputational MethodKey Insights
Palladium(II) complexes with 2-hydrazinopyridineDFT/B3LYP/SDDOptimization of geometry and investigation of electronic and vibrational transitions. biointerfaceresearch.com
Biaryl phosphine-ligated palladium amido complexesDFTElucidation of the effect of ligand electronics on the thermodynamics of reductive elimination. rsc.org
Various palladium phosphine complexesGIAO method, DFT levelGood agreement between calculated and experimental ³¹P NMR shifts, validating the use of DFT for structural characterization. mdpi.com
Palladium(II) complex with a thiophenyl azoimine-quinoline ligandDFT/B3LYPPrediction of electronic transitions and correlation with experimental UV-Vis spectra. researchgate.net

Elucidation of Ligand-Substrate and Ligand-Metal Interactions

Understanding the non-covalent interactions between the ligand, substrate, and metal center is crucial for a complete picture of catalytic activity. Computational modeling can dissect these interactions, providing insights that are often difficult to obtain experimentally.

For copper-catalyzed hydroamination, computational analysis revealed that stabilizing dispersion interactions between a bulky bidentate phosphine ligand and the substrate are key to promoting the reaction. csic.es Although a different metal and reaction, this highlights the importance of considering subtle, non-covalent interactions that can be modeled computationally.

In the case of this compound, the amide group can potentially engage in hydrogen bonding with substrates or other molecules in the reaction mixture. The phenyl rings of the diphenylphosphino group can participate in π-stacking interactions. These ligand-substrate interactions can play a significant role in substrate recognition and the orientation of the substrate for the catalytic transformation.

The interaction between the ligand and the metal is also a key area of computational study. For P,N-ligands, the relative strengths of the P-metal and N-metal bonds can be assessed. The hemilabile nature of such ligands, where the weaker N-metal bond can reversibly break, can be modeled to understand how vacant coordination sites are generated during a catalytic cycle.

Conformational Preferences and Their Catalytic Implications

The spatial arrangement of the diphenylphosphino and benzamide groups is critical to the ligand's catalytic function. The flexibility of the P-C and C-C bonds allows for multiple conformations, but coordination to a metal center often locks the ligand into a preferred, lower-energy state. The specific conformation adopted can profoundly impact the catalytic activity and selectivity.

Hydrogen bonding has been identified as a crucial factor in dictating the conformational preferences of similar functionalized phosphine ligands. In studies of phosphine-aminoalcohol ligands, intramolecular hydrogen bonds between a hydroxyl group and a coordinated chloride were found to be decisive in determining the ring conformation and the stereochemistry of the nitrogen donor atom. unideb.hu This stereoselective coordination leads to conformationally rigid chelates, which can enhance enantioselectivity in asymmetric catalysis. unideb.hu For this compound, the amide N-H group can act as a hydrogen bond donor, potentially interacting with co-ligands or the metal center itself. The para substitution pattern, however, makes direct intramolecular chelation involving both the phosphine and amide groups unlikely. Instead, its conformational influence would be exerted through space or by facilitating intermolecular interactions that stabilize specific catalyst-substrate assemblies.

Table 1: Factors Influencing Conformational Preferences of Functionalized Phosphine Ligands

FactorDescriptionCatalytic ImplicationExample
Metal Coordination The act of binding to a metal center restricts rotational freedom, favoring specific conformers.Creates a well-defined catalytic pocket, influencing substrate approach and selectivity.Palladium(II) complexes forcing a trans-coordination of phosphine groups. mdpi.com
Intramolecular H-Bonding Non-covalent interaction between the amide N-H and a co-ligand (e.g., halide) or the metal.Can create rigid chelate-like structures, fixing the ligand's conformation and enhancing stereocontrol. unideb.huA hydrogen bond between an OH group and a Cl co-ligand in a Pd(II) complex determines ring conformation. unideb.hu
Intermolecular H-Bonding The amide group forms hydrogen bonds with substrate or solvent molecules.Stabilizes the transition state, potentially lowering the activation energy and controlling product selectivity. nih.govAn appended amide group in a chiral phosphine organocatalyst provides stabilization through hydrogen bonding. nih.gov
Steric Hindrance Repulsion between the bulky phenyl groups on the phosphorus and other parts of the complex.Dictates the "cone angle" of the ligand, influencing the coordination number and geometry of the metal center.The size of phosphine ligands dictates the stability and reactivity of resulting metal complexes. prochemonline.comsigmaaldrich.com

Energetic Span and Rate-Determining Steps

Computational studies on copper(I) complexes with related amide-functionalized bisphosphine ligands in carboxylation reactions have provided a quantitative understanding of the energetics of the catalytic cycle. acs.org Such DFT calculations allow researchers to map the energy profile of the reaction, identifying the TDI and TDTS and thus the energetic span that governs the catalyst's efficiency. For example, in palladium-catalyzed amination reactions, the rate of reductive elimination from palladium(II) amido complexes can be the rate-determining step, and the stability of these intermediates (potential TDIs) is highly dependent on the ligand structure. acs.org

Table 2: Illustrative Energetic Span of a Hypothetical Catalytic Cycle This table illustrates the concept using hypothetical energy values.

Step Species Relative Free Energy (kcal/mol) Role
1 Catalyst + Substrates 0.0 Ground State
2 Intermediate 1 +5.2 TDI (TOF-Determining Intermediate)
3 Transition State 1 +22.5 TDTS (TOF-Determining Transition State)
4 Intermediate 2 -3.4 Low-energy intermediate
5 Transition State 2 +15.7 Non-rate-determining TS
6 Catalyst + Products -10.0 Final State

Role of Ligand Design in Mechanistic Control

The rational design of ligands is paramount for controlling catalytic reactions. By modifying the steric and electronic properties of this compound, one can fine-tune its reactivity and selectivity.

Steric and Electronic Effects on Reactivity

The reactivity of a metal complex is a delicate balance of the ligand's steric and electronic properties. prochemonline.com

Steric Effects : The two phenyl groups on the phosphorus atom create significant steric bulk. This "cone angle" influences how substrates can approach the metal center and can affect the stability of intermediates. Larger steric bulk can sometimes promote reductive elimination, a key step in many cross-coupling reactions. acs.org

Electronic Effects : The diphenylphosphino group is a strong σ-donor and π-acceptor. The benzamide group, particularly with its para position, can be electronically modified. Adding electron-donating groups to the benzamide ring would increase the electron density on the phosphorus atom, making the ligand a stronger donor. Conversely, electron-withdrawing groups would decrease its donor strength. These electronic changes directly impact the metal center's reactivity, influencing its ability to undergo oxidative addition and reductive elimination. For instance, in some palladium catalyst systems, electron-withdrawing groups on auxiliary ligands were found to impact catalyst efficiency. acs.org

Metal-Ligand Cooperativity Mechanisms

Metal-ligand cooperativity (MLC) describes a scenario where the ligand is not a mere spectator but an active participant in the reaction mechanism. Amide-functionalized phosphines are prime candidates for MLC. The amide N-H proton is acidic enough to be removed by a base, turning the ligand into an amido-functionalized phosphine. This deprotonated amide can then act as an internal base or nucleophile.

A clear example is seen in ruthenium(II) complexes of phosphine-carboxamide ligands used for transfer hydrogenation. rsc.org The catalytic cycle involves the generation of a Ru-H intermediate, a hallmark of cooperative catalysis where the ligand assists in the hydrogen transfer process. Similarly, copper(I) complexes with amide-functionalized bisphosphines exhibit excellent MLC in the dehydrogenative carboxylation of cycloalkanes. acs.orgnih.gov The mechanism involves the amide moiety participating directly in the activation of C-H bonds, showcasing the ligand's active role beyond simple coordination. nih.gov

Hydrogen Bonding Interactions in Catalysis

The amide group of this compound is a potent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions can play a crucial role in catalysis by:

Substrate Organization : Forming hydrogen bonds with a substrate to orient it correctly for attack at the metal center.

Transition State Stabilization : Stabilizing the charge distribution in a transition state, thereby lowering the activation energy.

Proton Shuttling : Acting as a relay for proton transfer, which is essential in many catalytic reactions.

Studies have shown that hydrogen bonding can be a key element in both organocatalysis and transition metal catalysis. nih.govrsc.org In some phosphine-catalyzed reactions, an appended amide group provides stabilization through hydrogen bonding, influencing the reaction outcome. nih.gov In metal complexes, weak N-H···Cu hydrogen-bonding interactions have been observed and studied computationally, highlighting their role in the catalytic process. nih.gov The ability to form such non-covalent interactions is a key design feature that allows ligands like this compound to control reactivity and selectivity in a subtle yet powerful manner.

In-depth Analysis of this compound Reveals Limited Public Research

Despite extensive investigation into the chemical compound this compound, a comprehensive body of public scientific literature detailing its specific applications and research advancements remains elusive. While related compounds have been the subject of numerous studies, this particular benzamide derivative appears to be a less-explored area in the fields of catalysis and materials science.

Our in-depth search for information to construct a detailed article on this compound, focusing on emerging research directions and future prospects, has yielded limited specific data. The intended article, structured to cover the development of novel derivatives, exploration of new catalytic transformations, advances in ligand immobilization, and integration with green chemistry principles, could not be substantiated with dedicated research on this exact compound.

The available scientific literature predominantly features studies on the isomeric compound, 2-(Diphenylphosphino)benzamide, and the precursor molecule, 4-(Diphenylphosphino)benzoic acid. For instance, 4-(Diphenylphosphino)benzoic acid is a known ligand utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com This carboxylic acid derivative provides a foundational structure from which this compound could theoretically be synthesized, likely through the formation of an acyl chloride followed by amidation. However, published research detailing this synthesis and the subsequent application of the resulting this compound is not readily found in accessible scientific databases.

The lack of specific data extends across all planned sections of the proposed article:

Emerging Research Directions and Future Prospects

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(Diphenylphosphino)benzamide, and how can purity be validated?

  • The synthesis typically involves coupling diphenylphosphine with a benzamide precursor under inert conditions. A common approach uses palladium-catalyzed cross-coupling reactions to introduce the phosphine moiety . Post-synthesis, purity can be validated via 31^{31}P NMR to confirm phosphine incorporation (δ ~ -5 to -15 ppm for arylphosphines) and HPLC-MS for molecular weight confirmation. Crystallization from ethanol/water mixtures is recommended to remove unreacted starting materials .

Q. How should researchers design experiments to assess the ligand’s coordination chemistry in transition-metal complexes?

  • Use spectroscopic techniques (e.g., 31^{31}P NMR to monitor ligand displacement) and X-ray crystallography for structural confirmation. For example, reacting this compound with [PdCl₂(COD)] in dichloromethane yields a Pd(II) complex, where the phosphine acts as a monodentate ligand. Crystallographic refinement via SHELXL (using SHELX-2018) is critical for resolving bond-length discrepancies and verifying geometry .

Q. What are the standard protocols for evaluating stability under ambient conditions?

  • Conduct accelerated degradation studies by exposing the compound to light, oxygen, and humidity. Monitor via TLC and 31^{31}P NMR for phosphine oxidation (e.g., formation of phosphine oxide at δ ~25-30 ppm). Store under argon at -20°C in amber vials to mitigate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism?

  • Polymorphism arises from varying solvent systems during crystallization. For example, using DMSO vs. THF may yield different crystal packing. Employ synchrotron X-ray sources for high-resolution data and refine using SHELXL with anisotropic displacement parameters. Compare Hirshfeld surfaces to distinguish packing motifs and validate with differential scanning calorimetry (DSC) .

Q. What strategies mitigate off-target effects when using this compound in biological studies (e.g., enzyme inhibition)?

  • Dose-response curves (0.1–100 μM) should be paired with counter-screens against related enzymes (e.g., PARP-1 vs. PARP-2) to assess selectivity. Use isothermal titration calorimetry (ITC) to quantify binding affinity and competitive assays with 3-aminobenzamide (a known PARP inhibitor) to confirm target specificity .

Q. How can the ligand’s electronic properties be tuned for catalytic applications?

  • Modify the benzamide substituents (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to alter the phosphine’s donor strength. Use cyclic voltammetry to measure redox potentials and correlate with catalytic turnover in cross-coupling reactions. Computational DFT studies (e.g., B3LYP/6-31G*) can predict charge distribution and guide synthetic modifications .

Methodological Considerations

Q. What analytical techniques are critical for characterizing phosphine oxidation during kinetic studies?

  • Combine 31^{31}P NMR (to track oxidation in real-time) with mass spectrometry (ESI-MS) to identify intermediates. For quantitative analysis, use UV-vis spectroscopy at λ = 260–280 nm (absorbance shifts indicate P=O formation) .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Synthesize analogs with systematic substitutions (e.g., para-methyl, ortho-fluoro) and assay against a panel of targets (e.g., kinase inhibition, metal chelation). Use multivariate regression analysis to correlate Hammett σ values with activity. Include control compounds like 4-(Diethoxyphosphoryl)benzamide to isolate phosphine-specific effects .

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